molecular formula C11H8F2 B1313684 1-(Difluoromethyl)naphthalene CAS No. 53731-26-3

1-(Difluoromethyl)naphthalene

Cat. No. B1313684
CAS RN: 53731-26-3
M. Wt: 178.18 g/mol
InChI Key: BVMYLIYGDBEEAX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene (DFMN) is a fluorinated organic compound comprising a naphthalene ring substituted with a difluoromethyl group (-CF2H) at one of the ring carbons. It has a molecular formula of C11H8F2 .


Synthesis Analysis

The synthesis of 1-(Difluoromethyl)naphthalene and similar compounds has been a topic of research in recent years. A review paper describes the advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)naphthalene consists of a naphthalene ring with a difluoromethyl group attached. The average mass is 178.178 Da and the monoisotopic mass is 178.059402 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-(Difluoromethyl)naphthalene are part of a broader field of research involving difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The fragmentation of certain compounds can yield the difluoromethyl radical, which can then add to other compounds .

Scientific Research Applications

Naphthalene Diimides (NDIs): Properties and Applications

Naphthalene diimides (NDIs), which are closely related to 1-(Difluoromethyl)naphthalene, have seen significant developments in the past decade. They are applied in various fields such as supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. NDIs also find use in DNA intercalation for medicinal applications and have implications in artificial photosynthesis and solar cell technology. Their synthesis, progress, and potential for future applications highlight their importance in scientific research (Kobaisi et al., 2016).

Radical Anions and Electron Acceptors

Trifluoromethylated naphthalene imides and diimides, which include compounds like 1-(Difluoromethyl)naphthalene, have been synthesized and studied for their electron-deficient properties. These compounds show more positive one-electron reduction potentials compared to their unsubstituted counterparts, maintaining other properties. This makes them relevant in the study of radical anions and as electron acceptors in various applications (Roznyatovskiy et al., 2014).

DNA Binding and Probes

A derivative of naphthalene diimide, carrying dicobalt hexacarbonyl complexes, has been synthesized for use as an infrared probe for DNA. This compound's ability to bind with DNA and its distinctive absorption peaks when forming double-stranded DNA indicate its potential as a molecular probe in DNA-related studies (Ohtsuka et al., 2010).

Electronic and Optical Properties

Studies on naphthalene-based compounds, including those related to 1-(Difluoromethyl)naphthalene, have explored their electronic structure-property relationships. These compounds demonstrate potential in applications like dye-sensitized solar cells and nonlinear optics, owing to their optoelectronic properties, ionization potentials, electron affinities, and reorganization energies (Irfan et al., 2017).

Safety And Hazards

The safety data sheet for naphthalene, a related compound, indicates that it is a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on 1-(Difluoromethyl)naphthalene and similar compounds involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

1-(difluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMYLIYGDBEEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456539
Record name 1-(difluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)naphthalene

CAS RN

53731-26-3
Record name 1-(difluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Fuchibe, S Watanabe, G Takao… - Organic & biomolecular …, 2019 - pubs.rsc.org
The insertion of 1,1-difluoroallenes was carried out to form a C–C bond exclusively on their central carbon. o-Bromophenyl-bearing 1,1-difluoroallenes underwent intramolecular …
Number of citations: 5 pubs.rsc.org
M Yoshida, Y Morinaga, M Ueda, N Kamigata… - Chemistry …, 1992 - journal.csj.jp
Chlorodifluoromethyl group was introduced into aromatic rings using bis(chlorodifluoroacetyl) peroxide which was readily prepared from corresponding acid anhydride with 30% …
Number of citations: 31 www.journal.csj.jp
H Motohashi, M Kato, K Mikami - The Journal of Organic …, 2019 - ACS Publications
Iron-catalyzed cross-coupling difluoromethylations of the Grignard reagents with difluoroiodomethane provide various aromatic difluoromethyl products in good yields, not employing …
Number of citations: 12 pubs.acs.org
髙尾豪, タカオゴウ - 2020 - tsukuba.repo.nii.ac.jp
Our laboratory has reported the domino Friedel-Crafts-type cyclization of 1, 1-difluoro-1-alkenes 1 (Scheme 2-1), which efficiently yielded a [4] helicene structure by forming two …
Number of citations: 5 tsukuba.repo.nii.ac.jp
M Yoshida, Y Morinaga, M Iyoda - Journal of fluorine chemistry, 1994 - Elsevier
A convenient route for the synthesis of difluoromethylene-functionalized compounds from chlorodifluoroacetic acid has been investigated. Bis(chlorodifluoroacetyl) peroxide, which was …
Number of citations: 39 www.sciencedirect.com
G He, X Xiao, HZ Jin, JH Lin, T Zhong, X Zheng… - Tetrahedron, 2021 - Elsevier
The installation of a HCF 2 group is a research area that has received increasing attention, and deoxydifluorination of aldehydes have served as an attractive protocol due to the wide …
Number of citations: 2 www.sciencedirect.com
X Gao, X He, X Zhang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A nickel-catalyzed direct difluoromethylation of (hetero) aryl bromides with bromodifluoromethane (BrCF 2 H) is described. This reaction features high efficiency, broad substrate scope …
Number of citations: 19 sioc-journal.cn
DM Ferguson, CA Malapit, JR Bour… - The Journal of Organic …, 2019 - ACS Publications
A palladium-catalyzed cross-coupling of aryl chlorides/bromides with TMSCF 2 H is described. Two different catalysts, Pd(dba) 2 /BrettPhos and Pd(P t Bu 3 ) 2 , are demonstrated and …
Number of citations: 40 pubs.acs.org
C Lu, H Lu, J Wu, HC Shen, T Hu, Y Gu… - The Journal of Organic …, 2018 - ACS Publications
A palladium-catalyzed difluoromethylation of a series of aryl chlorides and triflates under mild conditions was described. A variety of common functional groups were tolerated. In …
Number of citations: 38 pubs.acs.org
S Hara, M Monoi, R Umemura, C Fuse - Tetrahedron, 2012 - Elsevier
IF 5 –pyridine–HF, an air- and moisture-stable solid, can be used as a fluorination reagent for the introduction of fluorine atoms to the α-position of the sulfur atom in sulfides. The …
Number of citations: 37 www.sciencedirect.com

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